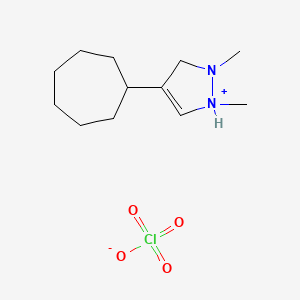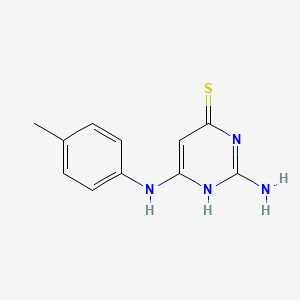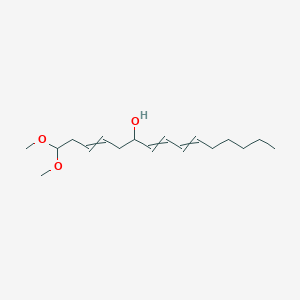![molecular formula C5H9N3O4 B14352802 2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid CAS No. 94324-66-0](/img/structure/B14352802.png)
2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(Hydrazinylidenemethyl)azanediyl]diacetic acid is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(Hydrazinylidenemethyl)azanediyl]diacetic acid typically involves the Kabachnik–Fields reaction. This reaction is known for its efficiency in forming phosphonates and related compounds. The reaction conditions often include the use of diisopropoxyphosphoryl reagents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the Kabachnik–Fields reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,2’-[(Hydrazinylidenemethyl)azanediyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can modify the hydrazine moiety.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazine and carboxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
2,2’-[(Hydrazinylidenemethyl)azanediyl]diacetic acid has several scientific research applications:
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Industry: It can be used in industrial processes that require metal ion sequestration or stabilization.
Mechanism of Action
The mechanism by which 2,2’-[(Hydrazinylidenemethyl)azanediyl]diacetic acid exerts its effects involves its ability to form stable complexes with metal ions. The hydrazine and diacetic acid moieties provide multiple coordination sites, allowing the compound to effectively bind and stabilize metal ions. This property is particularly useful in applications requiring metal ion sequestration or catalysis .
Comparison with Similar Compounds
Ethylenediaminediacetic acid (EDDA): Similar in structure but lacks the hydrazine moiety.
2,2’-(Methylazanediyl)diacetic acid: Another similar compound with a methyl group instead of the hydrazine moiety.
Uniqueness: 2,2’-[(Hydrazinylidenemethyl)azanediyl]diacetic acid is unique due to the presence of the hydrazine moiety, which enhances its reactivity and ability to form stable complexes with a wider range of metal ions compared to its analogs.
Properties
CAS No. |
94324-66-0 |
|---|---|
Molecular Formula |
C5H9N3O4 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
2-[carboxymethyl(methanehydrazonoyl)amino]acetic acid |
InChI |
InChI=1S/C5H9N3O4/c6-7-3-8(1-4(9)10)2-5(11)12/h3H,1-2,6H2,(H,9,10)(H,11,12) |
InChI Key |
RNQYSQYMOWJYIO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)

![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)






![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)

![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
